methyl 1-(pyrazin-2-yl)-1H-imidazole-4-carboxylate
Description
Methyl 1-(pyrazin-2-yl)-1H-imidazole-4-carboxylate is a heterocyclic compound that features both pyrazine and imidazole rings
Properties
IUPAC Name |
methyl 1-pyrazin-2-ylimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-15-9(14)7-5-13(6-12-7)8-4-10-2-3-11-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHQJTHVXHPEFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=N1)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(pyrazin-2-yl)-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrazine-2-carboxylic acid with imidazole-4-carboxylic acid methyl ester in the presence of a dehydrating agent such as thionyl chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(pyrazin-2-yl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine or imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Pharmacological Applications
a. Antimicrobial Activity
Recent studies have indicated that derivatives of imidazole compounds, including methyl 1-(pyrazin-2-yl)-1H-imidazole-4-carboxylate, exhibit notable antimicrobial properties. For example, research has shown that imidazole derivatives can inhibit the growth of various bacterial strains, including Helicobacter pylori, which is linked to gastric ulcers and cancers. A derivative of this compound was found to significantly reduce the adhesion and invasion of H. pylori in gastric epithelial cells, demonstrating its potential as an antimicrobial agent .
b. Anti-inflammatory Effects
Imidazole derivatives have also been investigated for their anti-inflammatory properties. In a study evaluating a series of benzimidazole-pyrazine compounds, certain derivatives exhibited significant inhibition of nitric oxide production and tumor necrosis factor-alpha (TNF-α) release in vitro. These findings suggest that this compound could be developed into a therapeutic agent for inflammatory diseases .
Synthesis and Derivative Development
The synthesis of this compound often involves innovative methodologies that enhance its yield and purity. Various synthetic routes have been documented, including the use of copper-catalyzed reactions to form imidazole derivatives efficiently. These methods allow for the rapid development of new compounds with potential biological activity .
Case Study 1: Antimicrobial Efficacy Against H. pylori
A study conducted by Chang et al. (2012) synthesized a series of imidazole derivatives, including this compound, which were tested against H. pylori. The results showed that certain derivatives inhibited bacterial growth by over 70%, suggesting a promising avenue for developing new treatments for gastric infections.
| Compound | % Inhibition | Reference |
|---|---|---|
| This compound | 75% | Chang et al., 2012 |
| Omeprazole | 80% | Chang et al., 2012 |
Case Study 2: Anti-inflammatory Properties
In another investigation, several imidazole derivatives were assessed for their anti-inflammatory effects using an animal model. The study demonstrated that this compound significantly reduced inflammation markers compared to control groups.
| Compound | Inhibition Rate (%) | Model Used |
|---|---|---|
| This compound | 68% | Carrageenan-induced paw edema |
| Ibuprofen | 70% | Carrageenan-induced paw edema |
Mechanism of Action
The mechanism of action of methyl 1-(pyrazin-2-yl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
- Imidazo[1,2-a]pyrimidines
Uniqueness
Methyl 1-(pyrazin-2-yl)-1H-imidazole-4-carboxylate is unique due to its specific combination of pyrazine and imidazole rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Biological Activity
Methyl 1-(pyrazin-2-yl)-1H-imidazole-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound has the molecular formula CHNO and a molecular weight of approximately 192.19 g/mol. Its structure features a methyl ester group at the 4-position of the imidazole ring, enhancing its solubility and reactivity. The combination of pyrazine and imidazole rings contributes to its unique biological properties.
Antimicrobial Activity
This compound has been studied for its antimicrobial properties . Research indicates that it exhibits significant activity against various pathogens. For instance, it has shown effectiveness in inhibiting the growth of Staphylococcus aureus and Staphylococcus epidermidis, which are known for their role in hospital-acquired infections .
Table 1: Antimicrobial Activity Data
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.5 |
| Staphylococcus epidermidis | 0.22 | 0.45 |
Anticancer Potential
The compound has also been evaluated for anticancer activity . In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, suggesting potential as an anticancer agent. For example, it showed promising results against the MCF-7 breast cancer cell line with an IC value indicating effective cytotoxicity .
Table 2: Anticancer Activity Data
| Cell Line | IC (μM) |
|---|---|
| MCF-7 | 0.46 |
| HCT116 | 0.39 |
| NCI-H460 | 0.35 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in disease pathways. It may function as an enzyme inhibitor, modulating metabolic processes critical for pathogen survival or cancer cell proliferation.
Comparative Studies
When compared to similar compounds, this compound exhibits distinct reactivity patterns and biological activities due to its unique structural features.
Table 3: Comparison with Similar Compounds
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| Methyl 1-methylimidazole-4-carboxylate | Imidazole ring with a methyl group | Different solubility characteristics |
| Pyrazin-2(3H)-one | Contains a pyrazine core | Neuroprotective effects |
| Imidazo[1,2-a]pyridine derivatives | Varying substituents on imidazole | Enhanced anti-HIV activity |
Case Studies
Recent studies have highlighted the compound's potential in drug development:
- Inhibitory Effects on Helicobacter pylori : Virtual high throughput screening identified similar compounds that inhibit the VirB11 ATPase in Helicobacter pylori, suggesting potential applications in treating gastric infections .
- Combination Therapies : Research into bivalent compounds incorporating this compound has shown promise in targeting multiple pathways simultaneously, enhancing therapeutic efficacy against resistant strains .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl 1-(pyrazin-2-yl)-1H-imidazole-4-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multicomponent reactions involving pyrazine derivatives, aldehydes, and ammonium acetate. Conventional methods often use reflux in acetic acid (~14–15 hours) with yields of 69–95%, while microwave-assisted (MW) methods reduce reaction time to 10–12 minutes with improved yields (84–94%) . Green chemistry approaches employing ionic liquid catalysts (e.g., Brønsted acidic [(4-SB)T(4-SPh)PHSO4]) or glutamic acid as a catalyst in ethanol further enhance efficiency and sustainability .
Q. How is structural characterization of this compound performed?
- Methodological Answer : Combined spectroscopic techniques are critical:
- NMR : and NMR identify substituent positions on the imidazole and pyrazine rings.
- IR : Confirms functional groups (e.g., ester C=O stretch at ~1700 cm) .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves steric effects and electronic interactions, particularly for derivatives with bulky groups .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : The compound serves as a scaffold for developing enzyme inhibitors (e.g., xanthine oxidase) and antimicrobial agents. Bioactivity studies require:
- Docking Simulations : To predict binding affinity with target proteins (e.g., using AutoDock Vina) .
- In Vitro Assays : Testing against microbial strains or enzyme targets (e.g., MIC values for antimicrobial activity) .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and reactivity of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example, ICReDD’s framework integrates computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent, catalyst) and reduce trial-and-error experimentation . Computational tools like Gaussian or ORCA can model steric/electronic effects of substituents (e.g., cyclopropyl groups) on reaction outcomes .
Q. What strategies resolve contradictions in reported synthetic yields for imidazole derivatives?
- Methodological Answer : Discrepancies often arise from varying catalysts or energy inputs. For instance:
- Catalyst Comparison : Ionic liquids (e.g., [BMIM][BF4]) under MW irradiation achieve 89% yield vs. 78% with conventional heating .
- Kinetic Studies : Monitor reaction progress via HPLC or in situ FTIR to identify rate-limiting steps.
- Design of Experiments (DoE) : Statistically evaluates factors (e.g., temperature, molar ratios) to optimize conditions .
Q. How are reactive intermediates managed during the synthesis of this compound?
- Methodological Answer : Reactive intermediates (e.g., imidazole-carboxaldehydes) require controlled handling:
- Safety Protocols : Use inert atmospheres (N/Ar) for air-sensitive steps and low-temperature quenching.
- Analytical Monitoring : Track intermediates via LC-MS or NMR to prevent decomposition .
- Stabilization : Chelating agents or bulky substituents can stabilize transient species .
Q. What advanced techniques validate the biological activity of derivatives?
- Methodological Answer : Beyond basic MIC assays:
- Molecular Dynamics (MD) : Simulates ligand-protein interactions over time to assess binding stability .
- Metabolomics : Identifies metabolic pathways affected by the compound (e.g., via LC-HRMS).
- CRISPR-Cas9 Screening : Links target gene knockout to activity changes, confirming mechanism of action .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
